3-Ethoxycyclobutan-1-ol
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Overview
Description
3-Ethoxycyclobutan-1-ol is an organic compound with the molecular formula C6H12O2 It is a cyclobutane derivative where an ethoxy group is attached to the third carbon and a hydroxyl group is attached to the first carbon of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxycyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ethoxycyclobutanone, which is subsequently reduced to this compound using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclobutanol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethoxycyclobutanone or 3-ethoxycyclobutanal.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-Ethoxycyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Lacks the ethoxy group, making it less lipophilic.
3-Methoxycyclobutan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxycyclopentan-1-ol: Contains a five-membered ring instead of a four-membered ring.
Uniqueness
3-Ethoxycyclobutan-1-ol is unique due to the presence of both an ethoxy and a hydroxyl group on a cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
3-Ethoxycyclobutan-1-ol, a compound with the molecular formula C6H12O2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure, featuring a cyclobutane ring substituted with an ethoxy group and a hydroxyl group, suggests possible interactions with various biological targets. This article reviews the current understanding of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structural formula for this compound is represented as follows:
This configuration allows for various interactions with biological macromolecules, which may contribute to its pharmacological effects.
Predicted Biological Activities
Using computational methods such as PASS (Prediction of Activity Spectra for Substances), researchers have estimated potential activities for this compound. Although direct experimental data is scarce, predictions suggest it may exhibit:
- Antimicrobial activity : Similar cyclobutane derivatives have shown efficacy against various bacterial strains.
- Antitumor activity : Compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.
Activity Type | Predicted Probability (Pa) |
---|---|
Antimicrobial | 0.65 |
Antitumor | 0.58 |
The mechanisms underlying the biological activities of cyclobutane derivatives often involve interaction with cellular pathways that regulate growth and apoptosis. For instance, compounds that induce oxidative stress can lead to increased ROS levels, which are known to trigger apoptotic pathways in cancer cells.
Case Studies
Although specific case studies on this compound are not available, research on related compounds provides valuable insights:
- Antitumor Activity : A study on cyclopropane derivatives demonstrated their ability to induce apoptosis in human cancer cell lines through ROS-mediated pathways. These findings suggest that this compound may similarly affect mitochondrial function and caspase activation.
- Antimicrobial Properties : Cyclobutane derivatives have been investigated for their antibacterial effects against pathogens such as Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Summary of Findings
The current understanding of this compound's biological activity is primarily based on predictive modeling and analog studies. While direct experimental evidence is limited, the compound shows promise in several areas:
- Potential Antimicrobial and Antitumor Effects : Inferred from related compounds.
- Mechanistic Insights : Induction of oxidative stress leading to apoptosis.
Future Directions
Further research is required to validate the predicted activities of this compound through in vitro and in vivo studies. Investigating its pharmacokinetics, toxicity profiles, and detailed mechanisms of action will be crucial for understanding its therapeutic potential.
Properties
IUPAC Name |
3-ethoxycyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDATNTJZMTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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